molecular formula C11H21NO B11806653 2-Cyclohexylpiperidin-3-ol

2-Cyclohexylpiperidin-3-ol

Cat. No.: B11806653
M. Wt: 183.29 g/mol
InChI Key: MNTMGNVDVRVYOJ-UHFFFAOYSA-N
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Description

2-Cyclohexylpiperidin-3-ol is a chemical compound with the molecular formula C₁₁H₂₁NO. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a cyclohexyl group and a hydroxyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of cyclohexyl-substituted pyridine derivatives. The reaction is usually carried out in the presence of a nickel catalyst under high pressure and temperature to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and automated monitoring further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., thionyl chloride), amines

Major Products:

    Oxidation: Cyclohexylpiperidinone

    Reduction: Cyclohexylpiperidine

    Substitution: Cyclohexylpiperidinyl halides or amines

Scientific Research Applications

2-Cyclohexylpiperidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.

Comparison with Similar Compounds

    Piperidine: A simpler analog without the cyclohexyl and hydroxyl groups.

    Cyclohexylamine: Lacks the piperidine ring but contains the cyclohexyl group.

    3-Hydroxypiperidine: Similar structure but without the cyclohexyl substitution.

Uniqueness: 2-Cyclohexylpiperidin-3-ol is unique due to the presence of both the cyclohexyl and hydroxyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-cyclohexylpiperidin-3-ol

InChI

InChI=1S/C11H21NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h9-13H,1-8H2

InChI Key

MNTMGNVDVRVYOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(CCCN2)O

Origin of Product

United States

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